Decaplanin
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Decaplanin is produced by the cultivation of the actinomycete culture Y-86,36910 (DSM 4763) under aerobic conditions in an aqueous medium . This culture was isolated from soil collected near Pune, Maharashtra, India . Variants and mutants of this culture can be obtained using mutagens such as ultraviolet light or N-methyl-N’-nitro-N-nitrosoguanidine .
Industrial Production Methods
The industrial production of this compound involves the fermentation of the actinomycete culture followed by purification processes to obtain crystalline this compound and its salts . These salts are suitable for the administration of this compound in the form of injectable solutions .
Chemical Reactions Analysis
Types of Reactions
Decaplanin undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form different metabolites.
Reduction: Reduction reactions can modify the glycopeptide structure.
Substitution: Substitution reactions can occur at specific sites on the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and specific catalysts that facilitate the substitution reactions. The conditions for these reactions vary depending on the desired product and the specific reaction pathway.
Major Products Formed
The major products formed from these reactions include modified glycopeptide structures with altered biological activity. These modifications can enhance or reduce the antibiotic activity of this compound.
Scientific Research Applications
Decaplanin has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying glycopeptide antibiotics and their chemical properties.
Biology: Employed in research on bacterial cell wall synthesis and the mechanisms of antibiotic resistance.
Medicine: Investigated for its potential use in treating infections caused by Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus.
Mechanism of Action
Decaplanin exerts its effects by inhibiting the synthesis of bacterial cell walls . It binds to the acyl-D-alanyl-D-alanine terminus of peptidoglycan precursors, preventing the addition of new units to the peptidoglycan chain . This inhibition disrupts cell wall synthesis, leading to bacterial cell death.
Comparison with Similar Compounds
Similar Compounds
Decaplanin is similar to other glycopeptide antibiotics, including:
- Vancomycin
- Teicoplanin
- Telavancin
- Ramoplanin
- Corbomycin
- Complestatin
- Bleomycin
Uniqueness
What sets this compound apart from other glycopeptide antibiotics is its unique structure and specific activity against certain Gram-positive bacteria. Its production from a novel actinomycete culture also distinguishes it from other antibiotics in this class .
Properties
IUPAC Name |
2-(4-amino-5-hydroxy-4,6-dimethyloxan-2-yl)oxy-22-(2-amino-2-oxoethyl)-15-chloro-48-[4,5-dihydroxy-6-(hydroxymethyl)-3-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl]oxy-18,32,35,37-tetrahydroxy-19-[[4-methyl-2-(methylamino)pentanoyl]amino]-20,23,26,42,44-pentaoxo-7,13-dioxa-21,24,27,41,43-pentazaoctacyclo[26.14.2.23,6.214,17.18,12.129,33.010,25.034,39]pentaconta-3(50),4,6(49),8(48),9,11,14,16,29(45),30,32,34(39),35,37,46-pentadecaene-40-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C72H86ClN9O28/c1-25(2)15-37(76-6)63(95)81-51-54(89)30-10-14-41(36(73)17-30)106-43-19-31-18-42(60(43)109-71-61(57(92)55(90)44(24-83)107-71)110-70-58(93)56(91)53(88)26(3)104-70)105-33-11-7-28(8-12-33)59(108-46-23-72(5,75)62(94)27(4)103-46)52-68(100)80-50(69(101)102)35-20-32(84)21-40(86)47(35)34-16-29(9-13-39(34)85)48(65(97)82-52)79-66(98)49(31)78-64(96)38(22-45(74)87)77-67(51)99/h7-14,16-21,25-27,37-38,44,46,48-59,61-62,70-71,76,83-86,88-94H,15,22-24,75H2,1-6H3,(H2,74,87)(H,77,99)(H,78,96)(H,79,98)(H,80,100)(H,81,95)(H,82,97)(H,101,102) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SJSZMXQSCZCGFO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)OC2C(C(C(OC2OC3=C4C=C5C=C3OC6=C(C=C(C=C6)C(C(C(=O)NC(C(=O)NC5C(=O)NC7C8=CC(=C(C=C8)O)C9=C(C=C(C=C9O)O)C(NC(=O)C(C(C1=CC=C(O4)C=C1)OC1CC(C(C(O1)C)O)(C)N)NC7=O)C(=O)O)CC(=O)N)NC(=O)C(CC(C)C)NC)O)Cl)CO)O)O)O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C72H86ClN9O28 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1560.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
126985-51-1, 128441-18-9 |
Source
|
Record name | MM 47761 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0126985511 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Decaplanin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0128441189 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
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